![molecular formula C18H18FNO3S B6424733 4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034461-25-9](/img/structure/B6424733.png)
4-(3-fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring, the introduction of the phenyl groups, and the attachment of the fluorobenzoyl group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorobenzoyl group, which could undergo various reactions such as nucleophilic aromatic substitution. The thiazepane ring might also participate in reactions depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Antibacterial Activity
This compound could be a promising candidate for antibacterial compounds. Thiosemicarbazide derivatives, which include this compound, have shown significant antibacterial activity. The substituent in position 1 of thiosemicarbazide derivatives significantly determines their activity .
Treatment of Infectious Diseases
The compound could potentially be used in the treatment of infectious diseases caused by bacteria. The search for new antibacterial compounds is a huge challenge for scientists, and this compound could be a part of the solution .
Synthesis of Diverse Compounds
The compound could be used as a foundation for creating diverse compounds, encompassing agrochemicals and even fluorinated polymers utilized in the production of medical devices .
Removal of Emerging Contaminants
The compound could be used in the synthesis of magnetic nanoparticles for the extraction and determination of perfluorinated compounds (PFCs), which are emerging contaminants in the environment .
Wastewater Treatment
The compound could be used in the synthesis of magnetic Fe3O4 nanoparticles, which have drawn great attention in recent decades for their application in wastewater treatment of emerging contaminants .
Environmental Studies
The compound could be used in environmental studies, particularly in understanding the toxic mechanisms of emerging contaminants and the interaction between these contaminants and the ambient environment .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-16-8-4-7-15(13-16)18(21)20-10-9-17(24(22,23)12-11-20)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVDWYKZAIHJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione |
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